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Introduction

Organoids have emerged as powerful in vitro models that recapitulate the complex three-
dimensional architecture and physiological functions of their in vivo counterparts. This has
positioned them as invaluable tools in basic research, drug discovery, and personalized
medicine. Understanding the metabolic reprogramming that underpins organoid growth,
differentiation, and response to therapeutic agents is crucial. Stable isotope tracing, utilizing
compounds labeled with heavy isotopes such as Carbon-13 (13C), coupled with mass
spectrometry, provides a dynamic snapshot of metabolic pathway activity.

L-glutamine, a non-essential amino acid, is a key nutrient for highly proliferative cells, including
those in organoids. It serves as a major carbon and nitrogen source, contributing to energy
production through the tricarboxylic acid (TCA) cycle (anaplerosis), redox homeostasis, and the
biosynthesis of nucleotides, non-essential amino acids, and hexosamines. This application note
provides a detailed protocol for L-Glutamine-2-13C tracing in organoid cultures to elucidate the
metabolic fate of glutamine and quantify its contribution to key metabolic pathways.

Key Principles

The core principle of this technique is to replace standard L-glutamine in the culture medium
with L-Glutamine-2-13C. The 13C label on the second carbon of glutamine allows for the tracking
of its incorporation into downstream metabolites. By analyzing the mass isotopologue
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distribution (MID) of these metabolites using mass spectrometry, researchers can determine
the relative activity of glutamine-dependent metabolic pathways.

Materials and Reagents

¢ Organoid culture of interest

o Basal medium for organoid culture (glutamine-free)

e L-Glutamine-2-13C (or other desired isotopologue, e.g., U-13Cs-Glutamine)
e Unlabeled L-Glutamine

o Dialyzed Fetal Bovine Serum (dFBS)

o Matrigel or other basement membrane extract

o Cell Recovery Solution (e.g., Corning Cell Recovery Solution)

 Ice-cold Phosphate-Buffered Saline (PBS)

 Ice-cold 0.9% NacCl solution

o Metabolism Quenching Solution (e.g., 80% methanol at -80°C)

o Metabolite Extraction Buffer (e.g., a mixture of methanol, acetonitrile, and water)
e Liquid chromatography-mass spectrometry (LC-MS) system

Experimental Protocol
Preparation of *C-Labeling Medium

o Prepare the basal organoid culture medium without L-glutamine.

e Supplement the medium with dialyzed FBS to the desired final concentration. Standard FBS
contains high levels of amino acids, including glutamine, which would dilute the isotopic
label.
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Reconstitute L-Glutamine-2-13C in sterile water or PBS to create a stock solution.

Add the L-Glutamine-2-13C stock solution to the glutamine-free basal medium to achieve the
desired final concentration (typically 2-4 mM).

Prepare a control medium with an equivalent concentration of unlabeled L-glutamine.

Sterile-filter the complete labeling and control media.

Isotopic Labeling of Organoids

Culture organoids to the desired stage of development.
Carefully remove the existing culture medium from the organoid-containing wells.

Gently wash the organoids with pre-warmed, glutamine-free medium to remove residual
unlabeled glutamine.

Add the pre-warmed 13C-labeling medium to the organoids.

Incubate the organoids for a predetermined duration to allow for the incorporation of the 13C
label. The incubation time should be optimized to achieve isotopic steady state for the
metabolites of interest. For TCA cycle intermediates, this is typically achieved within a few
hours.[1][2]

Organoid Harvesting and Metabolite Extraction

Place the culture plates on ice to arrest metabolic activity.
Aspirate the labeling medium.

To depolymerize the Matrigel, add ice-cold Cell Recovery Solution and incubate on ice with
gentle agitation as per the manufacturer's instructions.

Collect the organoids and transfer them to a pre-chilled microcentrifuge tube.
Pellet the organoids by centrifugation at a low speed (e.g., 300 x g) at 4°C.

Carefully aspirate the supernatant.
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» Wash the organoid pellet with ice-cold PBS or 0.9% NaCl to remove any remaining Matrigel
and extracellular metabolites. Repeat this wash step 2-3 times.

 After the final wash, add ice-cold quenching solution (e.g., -80°C 80% methanol) to the
organoid pellet to rapidly halt all enzymatic activity.

e Lyse the organoids using mechanical disruption (e.g., probe sonication or bead beating) in a
pre-chilled environment.

» Add metabolite extraction buffer, vortex thoroughly, and incubate on ice to ensure complete
extraction.

o Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet cellular debris.

o Transfer the supernatant containing the extracted metabolites to a new tube for LC-MS
analysis.

LC-MS Analysis and Data Interpretation

» Analyze the extracted metabolites using a high-resolution LC-MS system.

« ldentify and quantify the mass isotopologues of glutamine and its downstream metabolites
(e.g., glutamate, a-ketoglutarate, citrate, succinate, malate, aspartate).

e Correct the raw data for the natural abundance of 13C.

o Calculate the fractional enrichment of 133C in each metabolite to determine the contribution of
glutamine to its synthesis.

Data Presentation

The following table summarizes representative quantitative data from L-glutamine tracing
studies in various cancer models, including organoids. This data illustrates the significant
contribution of glutamine to the TCA cycle.
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Isotopic Labeling

Organoid/Model ] (% of Total Pool
Metabolite Reference
Type from **C-
Glutamine)
Colorectal Cancer ~60% of glutamine
Glutamate ) [3]
Xenograft labeling
Colorectal Cancer ) ~40% of glutamine
Succinate ) [3]
Xenograft labeling
Colorectal Cancer ~30-40% of glutamine
Fumarate ) [3]
Xenograft labeling
Colorectal Cancer ~30-40% of glutamine
Malate .
Xenograft labeling
Colorectal Cancer ] ~30-40% of glutamine
Citrate )
Xenograft labeling
Pancreatic Ductal )
] Time-dependent
Adenocarcinoma ) )
_ Aspartate increase in M+4
(PDAC) Organoid Co- )
labeling
culture
Pancreatic Ductal ]
) Time-dependent
Adenocarcinoma ) )
] Glutamate increase in M+5
(PDAC) Organoid Co- )
labeling
culture
CD8+ T cells (in vivo) Citrate ~45% M+4 labeling
CD8+ T cells (in vivo) Malate ~45% M+4 labeling
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Experimental Workflow

© 2025 BenchChem. All rights reserved.

5/9

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6915720/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6915720/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6915720/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15088338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Preparation
Prepare 13C-Labeling Medium
(Glutamine-free base + L-Glutamine-2-13C + dFBS)

Prepare Control Medium
(with unlabeled L-Glutamine)

-

Culture Organoids

Experiment

Wash with Glutamine-free Medium

:

Incubate with 13C-Labeling Medium

.

J

Harvesting & Extraction

Guench Metabolism on Ica

Gepolymerize Matrigel

:

—/

:

Wash Organoid Pellet

—/

:

[Metabolite Extraction

-

/'
o

J

Analysis

LC-MS Analysis

Data Interpretation
(MID Analysis)

Click to download full resolution via product page

Caption: Experimental workflow for L-Glutamine-2-13C tracing in organoids.
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Caption: Key pathways of glutamine metabolism and mTORC1 signaling.
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Discussion and Considerations

e Choice of Isotopologue: While L-Glutamine-2-13C is useful, uniformly labeled [U-13Cs]-
glutamine can provide more comprehensive labeling information for TCA cycle intermediates.

 Isotopic Steady State: It is critical to determine the time required to reach isotopic steady
state for the metabolites of interest in your specific organoid model, as this can vary.

o Matrigel Removal: Complete removal of the basement membrane matrix is essential to avoid
interference with the mass spectrometry analysis.

e Metabolic Quenching: Rapid and effective quenching of metabolic activity is crucial to
prevent artifactual changes in metabolite levels.

o Data Analysis: The analysis of mass isotopologue distribution requires specialized software
and a good understanding of metabolic pathways.

Conclusion

L-Glutamine-2-13C tracing is a powerful technique for dissecting the metabolic landscape of
organoids. This protocol provides a framework for researchers to investigate the role of
glutamine metabolism in organoid biology, disease modeling, and for identifying novel
therapeutic targets in the context of metabolic reprogramming. By carefully optimizing each
step of the protocol, researchers can obtain high-quality, dynamic metabolic data to advance
their understanding of complex biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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